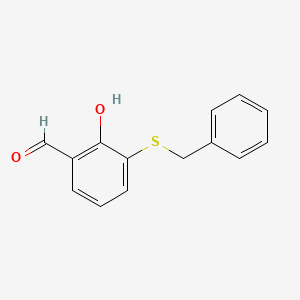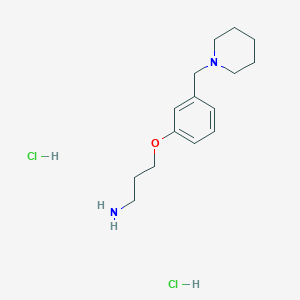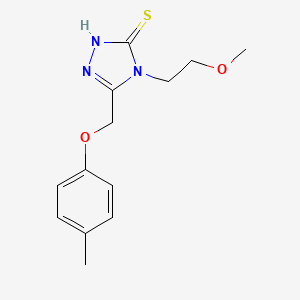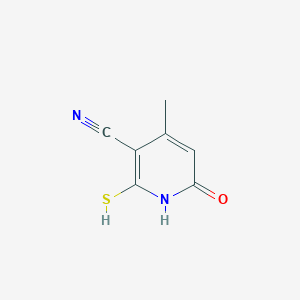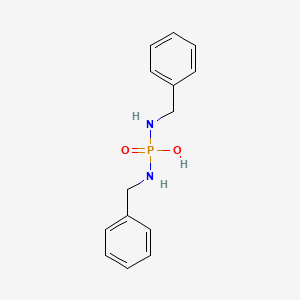
N,N'-Dibenzyl-phosphorodiamidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibenzyl-phosphorodiamidic acid is an organic compound with the molecular formula C14H17N2O2P. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of two benzyl groups attached to a phosphorodiamidic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Dibenzyl-phosphorodiamidic acid can be synthesized through the reaction of benzylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibenzyl-phosphorodiamidic acid involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dibenzyl-phosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphorodiamidic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-Dibenzyl-phosphorodiamidic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N,N’-Dibenzyl-phosphorodiamidic acid exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to other molecules, thereby modifying their chemical properties and biological activities. This mechanism is crucial in various biochemical pathways and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl diisopropylphosphoramidite: Similar in structure but with isopropyl groups instead of benzyl groups.
Diamidophosphate: A simpler phosphorodiamidate ion with a similar core structure but different substituents.
Uniqueness
N,N’-Dibenzyl-phosphorodiamidic acid is unique due to its specific combination of benzyl groups and phosphorodiamidic acid core, which imparts distinct chemical reactivity and applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C14H17N2O2P |
|---|---|
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
bis(benzylamino)phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,15,16,17,18) |
InChI-Schlüssel |
BOUKNGOVENPEMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


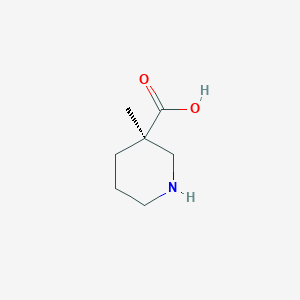
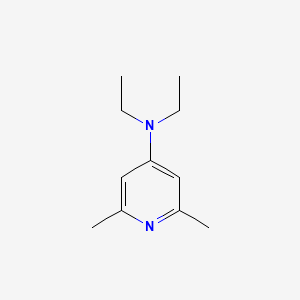
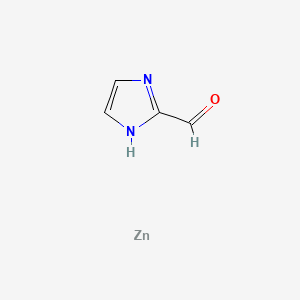

![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)

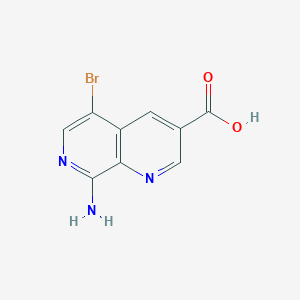
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)

![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
